3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2,4-dichlorobenzoate
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2,4-dichlorobenzoate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1119467
InChI:
InChI=1S/C22H17Cl2NO4/c23-13-6-7-16(17(24)9-13)22(28)29-15-3-1-2-14(10-15)25-20(26)18-11-4-5-12(8-11)19(18)21(25)27/h1-3,6-7,9-12,18-19H,4-5,8H2
SMILES:
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC(=CC=C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl
Molecular Formula:
C22H17Cl2NO4
Molecular Weight:
430.3 g/mol
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2,4-dichlorobenzoate
CAS No.:
Inhibitors
Cat. No.: VC1119467
Molecular Formula: C22H17Cl2NO4
Molecular Weight: 430.3 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C22H17Cl2NO4 |
---|---|
Molecular Weight | 430.3 g/mol |
IUPAC Name | [3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl] 2,4-dichlorobenzoate |
Standard InChI | InChI=1S/C22H17Cl2NO4/c23-13-6-7-16(17(24)9-13)22(28)29-15-3-1-2-14(10-15)25-20(26)18-11-4-5-12(8-11)19(18)21(25)27/h1-3,6-7,9-12,18-19H,4-5,8H2 |
Standard InChI Key | BEYYAGCQOUEDDW-UHFFFAOYSA-N |
SMILES | C1CC2CC1C3C2C(=O)N(C3=O)C4=CC(=CC=C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES | C1CC2CC1C3C2C(=O)N(C3=O)C4=CC(=CC=C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl |
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